molecular formula C18H14O3 B12810391 syn-Chrysene-1,2-diol-3,4-epoxide CAS No. 64920-33-8

syn-Chrysene-1,2-diol-3,4-epoxide

Cat. No.: B12810391
CAS No.: 64920-33-8
M. Wt: 278.3 g/mol
InChI Key: KPTYXJLOWLVCMU-VSZNYVQBSA-N
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Description

syn-Chrysene-1,2-diol-3,4-epoxide: is a chemical compound derived from chrysene, a polycyclic aromatic hydrocarbon. This compound is notable for its mutagenic and carcinogenic properties, making it a subject of interest in toxicology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of syn-Chrysene-1,2-diol-3,4-epoxide typically involves the dihydroxylation of chrysene followed by epoxidation. One method includes the use of osmium tetroxide (OsO₄) for dihydroxylation, followed by the formation of the epoxide using a peracid .

Industrial Production Methods: the synthesis generally follows laboratory-scale procedures involving controlled reaction conditions to ensure the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

syn-Chrysene-1,2-diol-3,4-epoxide exerts its effects primarily through the formation of DNA adducts. The epoxide group reacts with DNA bases, leading to mutations. These mutations can disrupt normal cellular processes and lead to cancer. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

  • anti-Chrysene-1,2-diol-3,4-epoxide
  • Chrysene-1,2-diol
  • Chrysene-3,4-diol
  • 9-Hydroxychrysene-1,2-diol

Uniqueness: syn-Chrysene-1,2-diol-3,4-epoxide is unique due to its specific stereochemistry, which influences its biological activity. Compared to its anti-isomer, the syn-isomer has different mutagenic and carcinogenic properties. This stereochemical difference affects how the compound interacts with DNA and other cellular components .

Properties

CAS No.

64920-33-8

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C18H14O3/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1

InChI Key

KPTYXJLOWLVCMU-VSZNYVQBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O

Origin of Product

United States

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